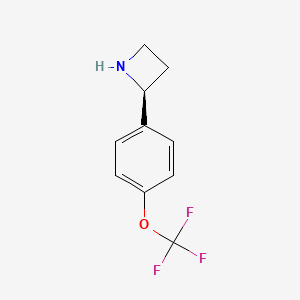
(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine is a chiral azetidine derivative characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in synthetic chemistry and medicinal applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(Trifluoromethoxy)phenyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethoxyphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, azetidine-3-amines can be synthesized in a single step from commercially available materials, with the reaction tolerating various functional groups .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions include oxidized azetidine derivatives, reduced forms of the compound, and various substituted azetidines with different functional groups .
Aplicaciones Científicas De Investigación
(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Azetidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of
Propiedades
Fórmula molecular |
C10H10F3NO |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
(2S)-2-[4-(trifluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2/t9-/m0/s1 |
Clave InChI |
JQFYKDNOHXANAY-VIFPVBQESA-N |
SMILES isomérico |
C1CN[C@@H]1C2=CC=C(C=C2)OC(F)(F)F |
SMILES canónico |
C1CNC1C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


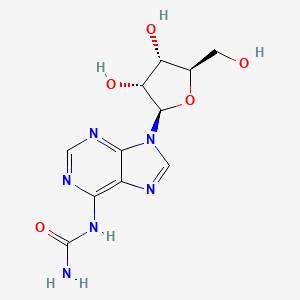
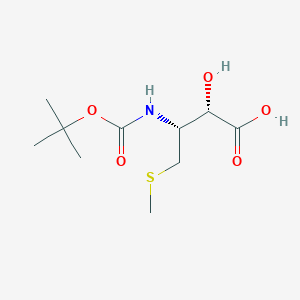


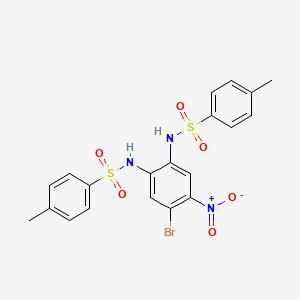


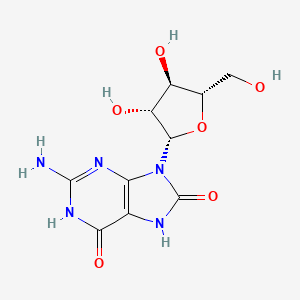

![1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12940951.png)
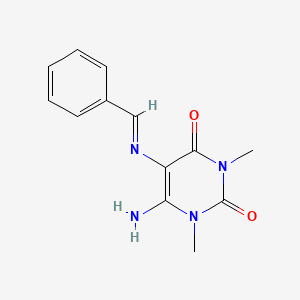
![(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane](/img/structure/B12940962.png)
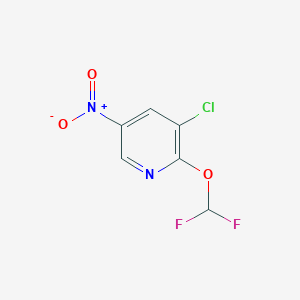
![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)
